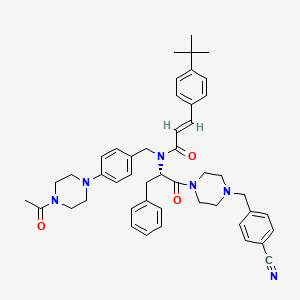
ACT-451840
Overview
Description
ACT-451840 is a complex organic compound that features multiple functional groups, including piperazine, benzyl, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACT-451840 typically involves multi-step organic synthesis. Key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.
Acrylamide formation: This can be done through amide coupling reactions using acrylamide derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and benzyl groups.
Reduction: Reduction reactions may target the acrylamide moiety.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers may use this compound as a starting material to synthesize analogs with potential therapeutic properties.
Biology
Biological assays: The compound may be tested in various biological assays to evaluate its activity against specific targets.
Medicine
Drug development: Compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ACT-451840 would depend on its specific molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Acetylpiperazin-1-yl)benzyl) derivatives: These compounds share the piperazine and benzyl moieties.
Acrylamide derivatives: Compounds with acrylamide groups are often investigated for their biological activity.
Uniqueness
The unique combination of functional groups in ACT-451840 may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.
Properties
CAS No. |
1839508-99-4 |
|---|---|
Molecular Formula |
C47H54N6O3 |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |
InChI Key |
BQZUYCCCNXOADJ-TVNMEPFQSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-451840; ACT451840; ACT 451840 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/new.no-structure.jpg)
